4-Butoxy-2,6-difluorophenylacetic acid is an organic compound with the molecular formula and a molecular weight of 244.24 g/mol. This compound features a butoxy group and two fluorine atoms attached to a phenyl ring, along with an acetic acid moiety. It is recognized for its potential applications in various scientific fields, particularly in organic synthesis and biological studies.
4-Butoxy-2,6-difluorophenylacetic acid is classified as an aromatic carboxylic acid due to the presence of the carboxylic acid functional group. It also belongs to the category of fluorinated compounds, which are known for their distinct chemical behaviors due to the electronegativity of fluorine atoms .
The synthesis of 4-butoxy-2,6-difluorophenylacetic acid typically involves several key steps:
Industrial production may employ optimized methods such as continuous flow reactors and advanced purification techniques to enhance yield and purity. These methods are designed to accommodate large-scale synthesis while maintaining efficiency.
The molecular structure of 4-butoxy-2,6-difluorophenylacetic acid can be represented by the following identifiers:
InChI=1S/C12H14F2O3/c1-2-3-4-17-8-5-10(13)9(7-12(15)16)11(14)6-8/h5-6H,2-4,7H2,1H3,(H,15,16)
CCCCOC1=CC(=C(C(=C1)F)CC(=O)O)F
These representations indicate the arrangement of atoms within the molecule and provide insight into its chemical properties .
The compound's molecular formula suggests it contains:
This composition contributes to its unique reactivity and interactions in chemical processes.
4-Butoxy-2,6-difluorophenylacetic acid can participate in various chemical reactions:
Common reagents for these reactions include:
Major products from these reactions include:
The mechanism of action of 4-butoxy-2,6-difluorophenylacetic acid involves its interaction with specific molecular targets within biological systems. The presence of fluorine enhances binding affinity to enzymes or receptors, which can influence various biochemical pathways. Additionally, the butoxy group contributes to the compound's lipophilicity, affecting its distribution and efficacy within biological contexts .
The physical properties of 4-butoxy-2,6-difluorophenylacetic acid include:
Relevant chemical properties include:
4-Butoxy-2,6-difluorophenylacetic acid has several applications in scientific research:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5